molecular formula C13H15Cl3O2 B1246907 1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]- CAS No. 848616-38-6

1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-

Cat. No. B1246907
M. Wt: 309.6 g/mol
InChI Key: MCESILKHKPMVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]- is a natural product found in Hyrtios with data available.

Scientific Research Applications

Antioxidant Applications

  • Food Preservation: A derivative of 1,3-Benzenediol, specifically 4-hexyl-1,3-benzenediol (4HR), has demonstrated effectiveness in food preservation. It helps prevent browning in shrimp, mushrooms, fresh-cut pears, and potatoes. Additionally, it extends the storage time of apples and inhibits microbial growth (Yong-hua, 2005).

Chemical Analysis and Detection

  • Detection in Prawns: A quantitative assay using high-performance liquid chromatography (HPLC) has been established for detecting 4-hexyl-1,3-benzenediol in prawn samples. This method offers accuracy, sensitivity, and feasibility for analyzing residues in prawns (Kaifeng, Taoyi, & Bei-li, 2010).

Synthesis and Complexation

  • Complexation with Resorcinols: Research on the complexation between diethyl N,N′-1,3-phenyldioxalamate and derivatives of 1,3-benzenediols, including 4-hexyl-1,3-benzenediol, has been documented. These complexes form through hydrogen-bonding interactions and have potential applications in supramolecular chemistry (González-González et al., 2014).

Antibacterial Properties

  • Marine Algae Derived Compounds: Bromophenols isolated from the marine alga Rhodomela confervoides, including compounds structurally similar to 1,3-benzenediols, have shown significant antibacterial activity. These compounds provide insights into potential medical applications (Xu et al., 2003).

Molecular and Crystal Structures

  • Crystal Structure Analysis: The molecular and crystal structure of compounds related to 1,3-benzenediol, such as 4-dichloromethylene-5-benzoyl-6-phenyl-perhydropyrimidin-2-one, has been studied to understand their conformation and potential chemical applications (Mironova et al., 2017).

properties

CAS RN

848616-38-6

Product Name

1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-

Molecular Formula

C13H15Cl3O2

Molecular Weight

309.6 g/mol

IUPAC Name

5-chloro-2-[3-(dichloromethylidene)hexyl]benzene-1,3-diol

InChI

InChI=1S/C13H15Cl3O2/c1-2-3-8(13(15)16)4-5-10-11(17)6-9(14)7-12(10)18/h6-7,17-18H,2-5H2,1H3

InChI Key

MCESILKHKPMVEI-UHFFFAOYSA-N

SMILES

CCCC(=C(Cl)Cl)CCC1=C(C=C(C=C1O)Cl)O

Canonical SMILES

CCCC(=C(Cl)Cl)CCC1=C(C=C(C=C1O)Cl)O

synonyms

poipuol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
Reactant of Route 2
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
Reactant of Route 3
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
Reactant of Route 4
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
Reactant of Route 5
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-
Reactant of Route 6
1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-

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